This compound has been identified as a degradation by-product of fluopicolide and fluopyram fungicides. [] While the provided papers primarily focus on the synthesis, characterization, and potential applications of this compound, there is limited information available regarding its specific role in scientific research.
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with a trifluoromethyl group and a carboxylic acid functional group. This compound is part of a broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including condensation reactions involving amino compounds and trifluoromethylating agents. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of this compound, showcasing its potential in pharmaceutical applications .
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is classified as an aromatic heterocycle due to the presence of both carbon and nitrogen atoms in its ring structure. It falls under the category of carboxylic acids due to the presence of the carboxyl (-COOH) functional group.
The synthesis of 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid can be achieved through several methods:
The reaction conditions typically involve heating the reaction mixture to elevated temperatures (around 140-150 °C) while monitoring progress through techniques such as thin-layer chromatography. The final product is often purified via recrystallization or chromatography.
The molecular structure of 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid consists of a benzoxazole ring with a trifluoromethyl group at the second position and a carboxylic acid at the fifth position. The chemical formula is .
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions often require controlled conditions such as temperature and pH adjustments to ensure optimal yields and selectivity.
The mechanism of action for 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid primarily relates to its biological activity:
Research has indicated that modifications in the benzoxazole structure can significantly affect its biological activity, making it a subject of interest for drug development .
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid has several notable applications:
Ghrelin O-acyl transferase (GOAT), a member of the membrane-bound O-acyl transferase (MBOAT) family, catalyzes the octanoylation of serine-3 on des-acyl ghrelin to produce biologically active acyl ghrelin. This post-translational modification is essential for acyl ghrelin's binding to the growth hormone secretagogue receptor (GHS-R1a), enabling its regulation of energy homeostasis. GOAT is predominantly expressed in the gastric mucosa, pancreas, and hypothalamus—tissues central to metabolic control [1] [4].
Metabolic stressors dynamically regulate GOAT expression. During fasting, stomach GOAT mRNA levels correlate with increased circulating acyl ghrelin, which stimulates appetite and reduces energy expenditure. Conversely, diet-induced obesity (DIO) models show suppressed GOAT activity, suggesting a feedback loop to limit further weight gain [4] [7]. GOAT-knockout mice exhibit resistance to high-fat-diet-induced obesity and improved insulin sensitivity, confirming GOAT's role in lipid retention and glucose dysregulation [7]. The enzyme thus serves as a critical node in metabolic adaptation, making it a compelling therapeutic target for obesity and type 2 diabetes mellitus (T2DM).
Table 1: Metabolic Functions Modulated by GOAT
Function | Effect of GOAT Activity | Consequence of Inhibition |
---|---|---|
Appetite regulation | ↑ Acyl ghrelin → hyperphagia | ↓ Food intake |
Insulin secretion | ↓ Glucose-stimulated insulin release | ↑ Insulin sensitivity |
Adiposity | ↑ Lipid retention in white adipose tissue | ↓ Weight gain under high-fat diet |
Glucose homeostasis | ↑ Hepatic glucose output | ↓ Blood glucose levels |
Benzoxazole derivatives inhibit GOAT through competitive binding at its substrate pockets. The core benzoxazole scaffold provides a rigid aromatic platform that mimics the peptide backbone of ghrelin's N-terminal segment (e.g., Gly-Ser-Ser(n-octanoyl)-Phe). Substituents at key positions enhance potency:
Structural studies reveal that GOAT contains 11 transmembrane domains and a reentrant loop, creating distinct binding regions for ghrelin and octanoyl-CoA. Benzoxazole-based inhibitors like 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A) compete with octanoyl-CoA, while peptidomimetics such as GO-CoA-Tat block the ghrelin-binding site [8] [10]. The trifluoromethyl group in 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid enhances metabolic stability and membrane permeability, allowing oral bioavailability—a significant advantage over peptide-based inhibitors [8] [10].
Table 2: Key Benzoxazole Derivatives as GOAT Inhibitors
Compound | IC₅₀ | Binding Site Targeted | Structural Features |
---|---|---|---|
Compound A* | 0.14 µM | Octanoyl-CoA pocket | 2,4-Dichlorobenzylsulfanyl at C2; COOH at C5 |
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid | N/A | Octanoyl-CoA pocket | CF₃ at C2; COOH at C5 |
Compound B† | <0.1 µM | Octanoyl-CoA pocket | Chlorobenzothiophene; acetic acid side chain |
GO-CoA-Tat | 3 mM | Ghrelin binding site | Ghrelin(1-10)-CoA conjugate |
*Compound A: 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid [10]†Compound B: (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid [10]
Strategies to suppress acyl ghrelin signaling include GOAT inhibitors, GHS-R1a antagonists, and ghrelin immunoneutralization. Benzoxazole-based GOAT inhibitors offer distinct advantages:
In high-fat-diet murine models, benzoxazole inhibitors reduce plasma acyl ghrelin by >60% within 4 hours post-administration, correlating with reduced food intake and weight gain. Comparatively, GHS-R1a antagonists show transient appetite suppression but fail to improve insulin sensitivity [7] [10]. The lead compound B (see Table 2) demonstrates sustained acyl ghrelin suppression (>50% at 12 hours) and dose-dependent glucose tolerance improvement, validating GOAT inhibition as a superior strategy for metabolic syndrome [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1